2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one is a heterocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core linked to a 3,5-dimethyl-1,2-oxazole moiety via a ketone bridge. This compound belongs to a broader class of azaspiro derivatives, which are of interest in medicinal chemistry due to their structural diversity and pharmacokinetic tunability .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-12(11(2)19-15-10)9-13(17)16-5-3-14(4-6-16)18-7-8-20-14/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGJMIOCMMKADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations
The target compound’s structural analogs differ primarily in substituents and heteroatom arrangements within the spiro system. Key examples include:
Key Observations :
- The chloro-fluorophenyl analog (BG15034) replaces the oxazole with a halogenated aromatic ring, enhancing lipophilicity (ClogP: ~3.2 vs. ~2.5 for the target compound) .
- The 1,2-diazaspiro derivative (OMXX-284846-01) introduces an additional nitrogen, enabling hydrogen-bonding interactions absent in the target compound .
Physicochemical Properties
Physicochemical parameters are influenced by substituents and heteroatom composition:
The oxazole moiety in the target compound provides moderate polarity, whereas BG15034’s chloro-fluorophenyl group increases hydrophobicity. The diazaspiro analog’s amino group enhances water solubility but reduces membrane permeability .
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
Q & A
Q. What are the key synthetic routes for this spirocyclic compound, and how do reaction conditions influence yield and purity?
Q. How is the molecular structure validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and ring puckering . For spiro systems, Cremer-Pople coordinates quantify puckering amplitudes, critical for understanding conformational stability .
Advanced Research Questions
Q. How can conflicting receptor-binding data (e.g., M1 muscarinic vs. 5-HT1A) be resolved for this compound?
- Methodological Answer : Contradictions arise from differential substituent effects on receptor selectivity. Use competitive binding assays with radiolabeled ligands (e.g., [³H]pirenzepine for M1) and computational docking (AutoDock Vina) to map interactions. For example, the 3,5-dimethyloxazolyl group may sterically hinder 5-HT1A binding but enhance M1 affinity . Validate via mutational studies on receptor binding pockets.
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining spirocyclic stability?
- Methodological Answer : Modify substituents to balance lipophilicity (e.g., logP) and metabolic stability. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation . Use in vitro microsomal assays and HPLC-MS to track metabolite formation. For instance, replacing the oxazolyl methyl group with a thiophene improves half-life in hepatocyte models .
Q. How does stereochemistry at the spiro junction affect biological activity?
- Methodological Answer : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) and activity comparison is essential. Molecular dynamics simulations (AMBER) reveal that R-configuration stabilizes hydrogen bonding with M1 receptors, while S-configuration induces conformational strain in 5-HT1A .
Methodological Challenges and Solutions
Q. How to address low reproducibility in spirocyclic synthesis across labs?
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Answer : Density functional theory (DFT) calculations (Gaussian 16) model transition states for ring-opening or nucleophilic attacks. For example, the 1-oxa-4-thia moiety’s electron-deficient nature predicts regioselective alkylation at the sulfur atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
